

# An In-Depth Technical Guide to 2-Phenyloctane (CAS: 777-22-0)

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## Compound of Interest

Compound Name: 2-Phenyloctane

Cat. No.: B13413545

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-phenyloctane** (CAS Number: 777-22-0), a member of the linear alkylbenzene (LAB) family. This document includes a summary of its physicochemical characteristics, detailed representative experimental protocols for its synthesis and analysis, and a discussion of its known and potential toxicological and environmental fate based on available data for structurally related compounds. Due to a lack of specific publicly available data, this guide also addresses the current knowledge gaps regarding the biological activity and associated signaling pathways of **2-phenyloctane**, offering insights based on the broader class of alkylphenols.

## Core Properties of 2-Phenyloctane

**2-Phenyloctane**, also known as (1-methylheptyl)benzene, is an aromatic hydrocarbon. Its core properties have been compiled from various chemical data sources and are summarized below.

## Physicochemical Data

The following table provides a detailed summary of the key physicochemical properties of **2-phenyloctane**.

Property	Value	Source(s)
CAS Number	777-22-0	[1]
Molecular Formula	C <sub>14</sub> H <sub>22</sub>	[1]
Molecular Weight	190.33 g/mol	[1]
Density	0.857 g/cm <sup>3</sup>	[1]
Boiling Point	252.6 °C at 760 mmHg	[1]
Melting Point	-38.9 °C	[1]
Flash Point	99.6 °C	[1]
Refractive Index	1.4837	[1]
Water Solubility	301.7 µg/L (temperature not stated)	[1]
Vapor Pressure	0.0305 mmHg at 25 °C	[1]
LogP (Octanol-Water Partition Coefficient)	4.76050	[1]
Canonical SMILES	<chem>CCCCCCC(C)C1=CC=CC=C1</chem>	[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-phenyloctane** are not extensively available in the public domain. However, based on established chemical principles and literature on similar compounds, representative methodologies are provided below.

### Synthesis of 2-Phenyloctane via Friedel-Crafts Alkylation

The synthesis of **2-phenyloctane** is typically achieved through the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or 2-chlorooctane, in the presence of an acid catalyst. Modern approaches favor solid acid catalysts to circumvent the environmental and handling issues associated with traditional homogeneous catalysts like AlCl<sub>3</sub> and HF.[2][3]

Objective: To synthesize **2-phenyloctane** by the alkylation of benzene with 1-octene using a Y zeolite solid acid catalyst.[2]

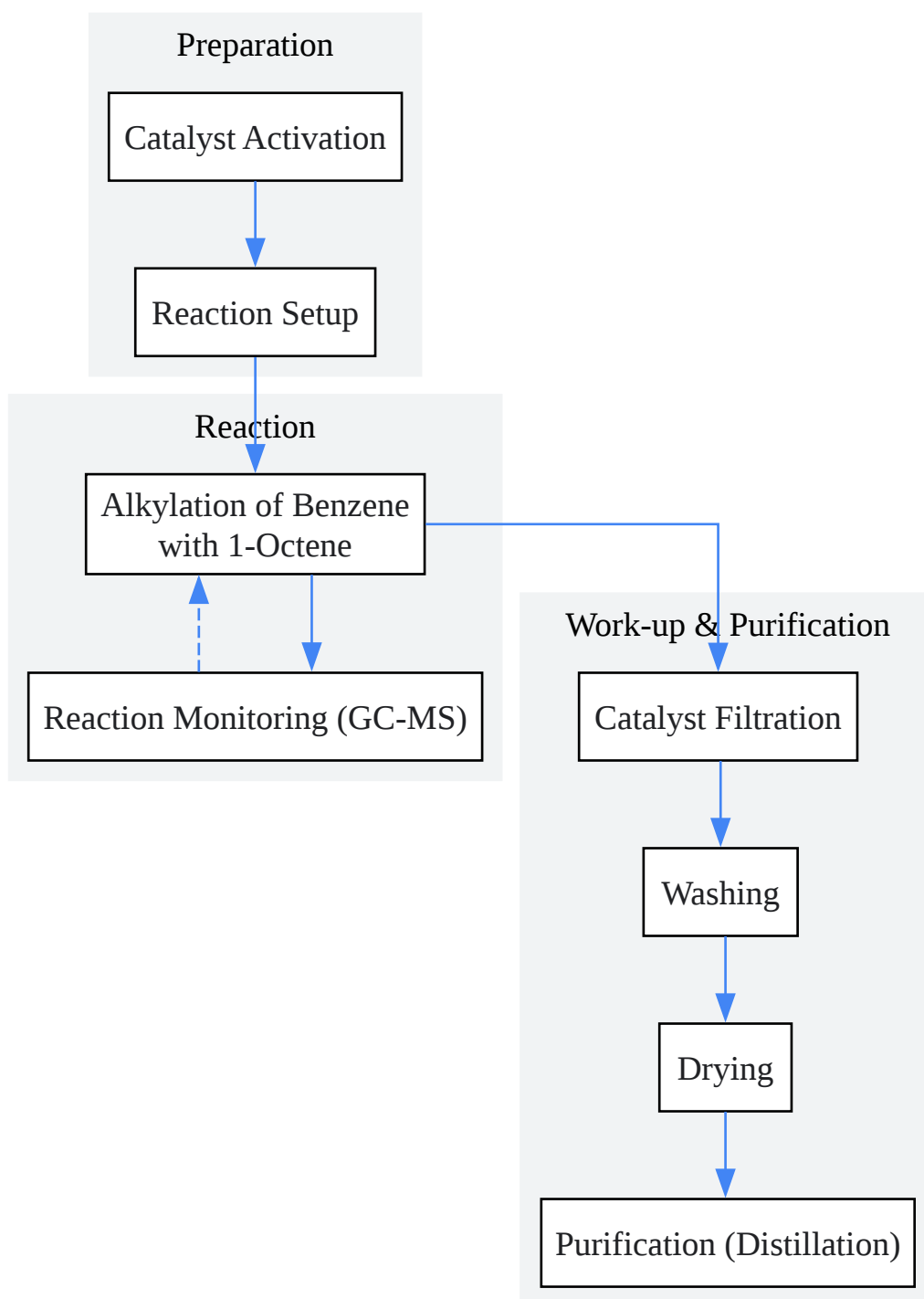
Materials:

- Benzene (reagent grade)
- 1-Octene (98% purity)
- Y zeolite (CVB760 or similar) solid acid catalyst
- Nitrogen gas (high purity)
- Anhydrous sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel)
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- Catalyst Activation: The Y zeolite catalyst is activated by heating under a nitrogen flow at a specified temperature to remove adsorbed water.
- Reaction Setup: A dried round-bottom flask is charged with the activated Y zeolite catalyst and benzene. The flask is equipped with a reflux condenser and a magnetic stirrer and placed under a nitrogen atmosphere.
- Alkylation Reaction: The reaction mixture is heated to the desired temperature (e.g., 70-100 °C) with vigorous stirring. 1-Octene is then added dropwise to the mixture over a period of time.[2]
- Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of 1-octene and the selectivity for **2-phenyloctane**.

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is washed with water in a separatory funnel to remove any residual catalyst and byproducts. The organic layer is then dried over anhydrous sodium sulfate.
- **Purification:** The solvent (excess benzene) is removed from the organic layer using a rotary evaporator. The resulting crude product can be further purified by fractional distillation under reduced pressure to isolate **2-phenyloctane**.



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### Synthesis Workflow for **2-Phenyloctane**

## Analysis of 2-Phenyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **2-phenyloctane** in a sample matrix is effectively performed using GC-MS, which provides both separation and identification capabilities. The following is a general protocol adaptable for the analysis of **2-phenyloctane** and other alkylated aromatic hydrocarbons.[4][5]

Objective: To identify and quantify **2-phenyloctane** in a sample using GC-MS.

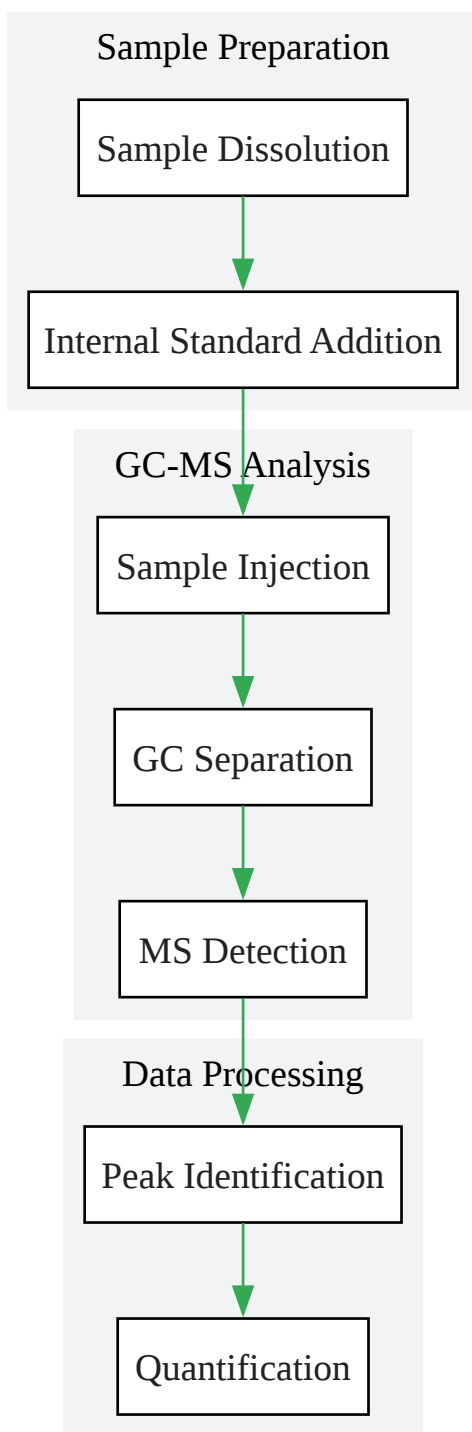
Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms or equivalent)[4]
- Helium (carrier gas, high purity)
- **2-Phenyloctane** standard (for retention time and mass spectrum confirmation)
- Internal standard (e.g., fluorene-d<sub>10</sub>) for quantification[5]
- Solvent for sample dilution (e.g., dichloromethane or hexane)

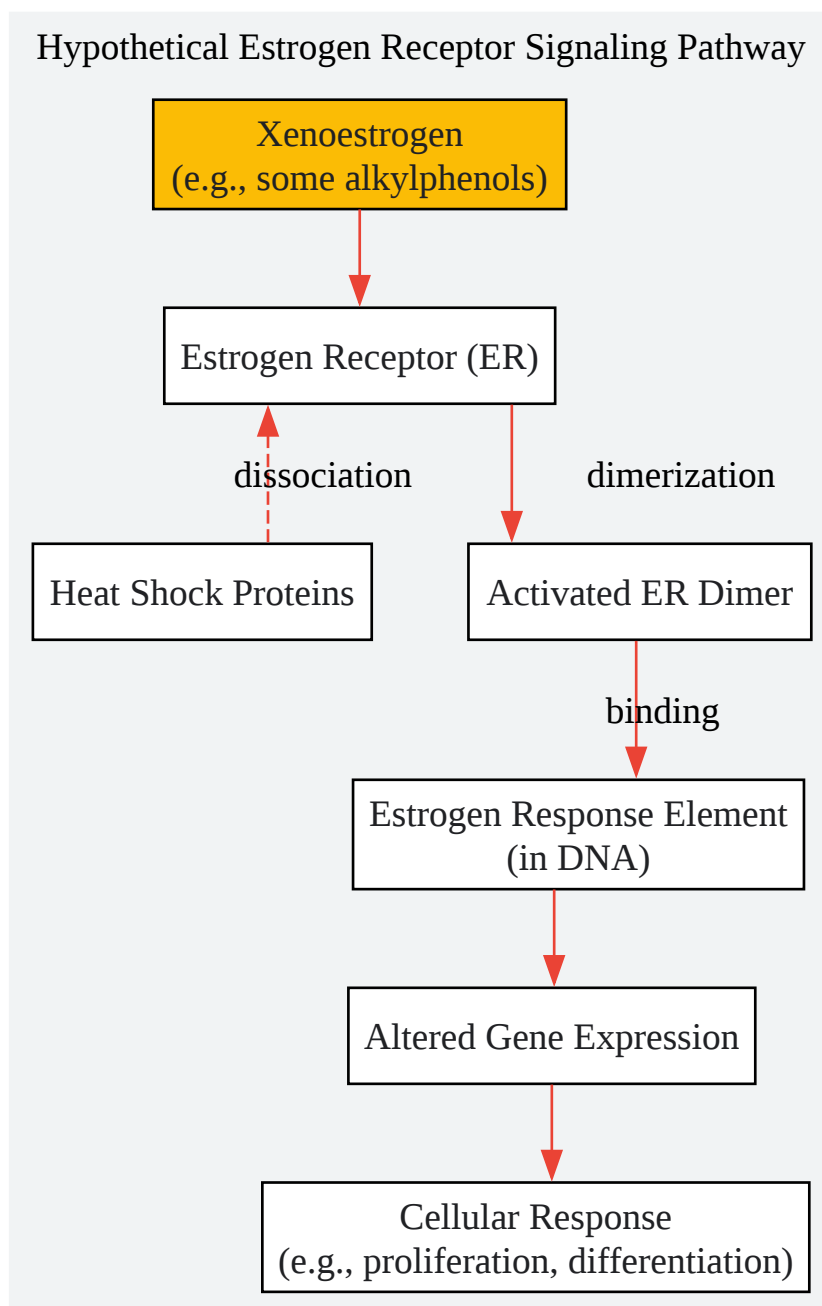
Procedure:

- Sample Preparation: The sample containing **2-phenyloctane** is dissolved in a suitable solvent to an appropriate concentration. If quantification is desired, a known amount of an internal standard is added to the sample.
- GC-MS Conditions:
  - Injector: Split/splitless injector, temperature set at 250-280 °C. A splitless injection is often used for trace analysis.
  - Oven Temperature Program: An initial temperature of around 60-90 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, which is then held for several minutes to ensure elution of all components.[4]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from  $m/z$  40 to 400. For higher sensitivity and selectivity, selected ion monitoring (SIM) can be employed, targeting the characteristic ions of **2-phenyloctane**.
- Data Analysis: The retention time of the peak corresponding to **2-phenyloctane** is compared with that of a known standard. The mass spectrum of the peak is compared to a reference spectrum for confirmation of identity. For quantification, the peak area of **2-phenyloctane** is compared to the peak area of the internal standard.







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